molecular formula C23H18ClNO5S B2967963 4-Chlorophenyl 6-{[(4-methoxyphenyl)sulfonyl]amino}-3-methylbenzo[d]furan-2-yl ketone CAS No. 923201-93-8

4-Chlorophenyl 6-{[(4-methoxyphenyl)sulfonyl]amino}-3-methylbenzo[d]furan-2-yl ketone

Cat. No.: B2967963
CAS No.: 923201-93-8
M. Wt: 455.91
InChI Key: SRLISVHJBRXYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. Techniques such as NMR, IR, and elemental analysis are typically used to confirm the structure of synthesized compounds .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the sulfonyl group could participate in a variety of reactions due to its electrophilic nature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the chlorophenyl and sulfonyl groups could affect the compound’s solubility, acidity/basicity, and reactivity .

Scientific Research Applications

Synthesis of Complex Molecules

Research into the acylation and cyclization of benzofurans has led to the development of methods for synthesizing di- and tri-methylfuroisoflavones, showcasing the versatility of benzofuran derivatives in creating complex molecular structures. These processes involve the use of polyphosphoric acid and various acetic acids, highlighting the potential of similar compounds in synthetic organic chemistry (Kawase, Nanbu, & Miyoshi, 1968).

Pharmaceutical Applications

Compounds with similar structures have been studied for their potential in pharmaceutical applications, such as the synthesis of formazans from Mannich bases of thiadiazole derivatives, which exhibited antimicrobial activity. This suggests that compounds with related structures could be explored for their biological activities and potential as therapeutic agents (Sah, Bidawat, Seth, & Gharu, 2014).

Material Science Applications

The modification of polymers through sulfonation has been researched, with aromatic poly(ether-ketone)s derived from similar compounds being sulfonated to produce materials with different degrees of sulfonation. These materials exhibit solubility in various polar solvents and can be cast into flexible, tough films, demonstrating the utility of such compounds in developing new materials with specific properties (Hamciuc, Brumǎ, & Klapper, 2001).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, some compounds with similar structures have been found to have antimicrobial and antiproliferative activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and how it is used. As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, it could be interesting to investigate its biological activity and potential uses in medicine or other fields .

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO5S/c1-14-20-12-7-17(25-31(27,28)19-10-8-18(29-2)9-11-19)13-21(20)30-23(14)22(26)15-3-5-16(24)6-4-15/h3-13,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLISVHJBRXYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.